molecular formula C18H15Cl2N5O3 B2635462 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide CAS No. 400076-56-4

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide

Cat. No.: B2635462
CAS No.: 400076-56-4
M. Wt: 420.25
InChI Key: AVBOJDOIVRQTDP-UHFFFAOYSA-N
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Description

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a dichlorobenzyl group, a triazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Oximination: The intermediate is then reacted with hydroxylamine to form the oxime derivative.

    Acylation: The oxime derivative undergoes acylation with chloroacetyl chloride to form the acetamide moiety.

    Triazole coupling: Finally, the acetamide derivative is coupled with 1-phenyl-1H-1,2,4-triazole under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    This compound: Similar compounds may include other acetamide derivatives with different substituents on the benzyl or triazole rings.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O3/c19-14-7-6-13(16(20)8-14)9-28-23-11-21-17(26)10-27-18-22-12-25(24-18)15-4-2-1-3-5-15/h1-8,11-12H,9-10H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOJDOIVRQTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NC=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/C=N\OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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